

A Comprehensive Technical Guide to the Natural Sources of Neoechinulin A

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Compound of Interest

Compound Name: Neoechinulin A

Cat. No.: B15581876

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This in-depth guide provides a detailed overview of the natural sources of **Neoechinulin A**, a diketopiperazine-type indole alkaloid with significant therapeutic potential. The document summarizes quantitative data on its isolation, outlines detailed experimental protocols for its extraction and characterization, and visualizes key biological pathways and experimental workflows.

Natural Occurrence of Neoechinulin A

Neoechinulin A is a secondary metabolite predominantly produced by a variety of fungal species, particularly within the genera *Aspergillus* and *Eurotium*. Marine environments have proven to be a rich source of fungi that synthesize this compound. While less common, **Neoechinulin A** and its derivatives have also been identified in some plant species.^{[1][2][3]}

Fungal Sources

Fungi are the most prolific producers of **Neoechinulin A**. Species of *Aspergillus* and *Eurotium* are frequently cited as sources.^{[1][2][3]} Marine-derived fungi, in particular, have been a focus of research for novel bioactive compounds, including **Neoechinulin A**.^{[4][5]}

Plant Sources

The occurrence of **Neoechinulin A** in the plant kingdom is comparatively rare. However, its presence has been reported in a few species, suggesting a potential symbiotic relationship with

endophytic fungi or an independent biosynthetic capability.[\[1\]](#)[\[2\]](#)

Quantitative Data on Neoechinulin A Isolation

The yield of **Neoechinulin A** from natural sources can vary significantly depending on the producing organism, culture conditions, and extraction methodology. The following table summarizes available quantitative data from selected studies.

Natural Source	Organism/Plant Part	Yield/Concentration	Reference
Anhua Dark Tea Ferment	Aspergillus amstelodami BSX001	Up to 1.500 mg/g	[6]
Marine Fungus	Microsporum sp.	Not specified, but isolated as a bioactive compound	[5]
Marine Fungus	Eurotium sp. SF-5989	Not specified, but isolated for anti-inflammatory studies	[1]
Plant Root	Aconitum carmichaelii	Isolated, but specific yield not provided in the review	[2]
Hemp Seed	Cannabis sativa	Stereoisomers including (12R)-Neoechinulin A and (12S)-Neoechinulin A isolated	[1]

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of **Neoechinulin A** from fungal sources, based on cited literature.

Fungal Fermentation and Extraction

Organism: *Aspergillus amstelodami* BSX001

Fermentation:

- The fungal strain is cultured on a solid-state fermentation medium.
- After an appropriate incubation period to allow for the production of secondary metabolites, the fermented medium is harvested.

Extraction:

- The harvested fermentation medium is dried at 60 °C and then pulverized to increase the surface area for extraction.
- The powdered medium (e.g., 3.1 kg) is mixed with an organic solvent. Ethyl acetate is a suitable solvent due to its strong solubility for **Neoechinulin A** and its stability. A solid-to-liquid ratio of 1:2 is used.
- The mixture is subjected to ultrasound-assisted extraction for 120 minutes at a frequency of 40 kHz at room temperature (25 °C) to enhance the extraction efficiency.
- The extract is then filtered to separate the solid residue from the liquid extract.
- The solvent is evaporated under reduced pressure to yield a crude extract.

Optimized Methanol Extraction: An alternative optimized extraction uses methanol:

- The dried and pulverized fermentation medium is mixed with a 72.76% methanol solution at a solid-liquid ratio of 25 mL/g.
- The mixture is soaked for 30 minutes at a temperature of 50.8 °C.
- The sample is sonicated at 40 kHz.
- Following sonication, the mixture is centrifuged at 8000 rpm for 5 minutes.
- The supernatant is collected and filtered through a 0.22 µm membrane for subsequent analysis.

Purification by High-Performance Liquid Chromatography (HPLC)

System: Agilent 1260 HPLC system or equivalent.

Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 250 mm x 4.6 mm, 5 μ m) is typically used.

Mobile Phase: A mixture of methanol and 0.1% phosphoric acid solution (63:37, v/v) is used as the mobile phase.

Flow Rate: The flow rate is maintained at 1.0 mL/min.

Detection: The eluent is monitored at a detection wavelength of 225 nm.

Column Temperature: The column is maintained at a temperature of 30 °C.

Injection Volume: A 10 μ L injection volume is used for analysis.

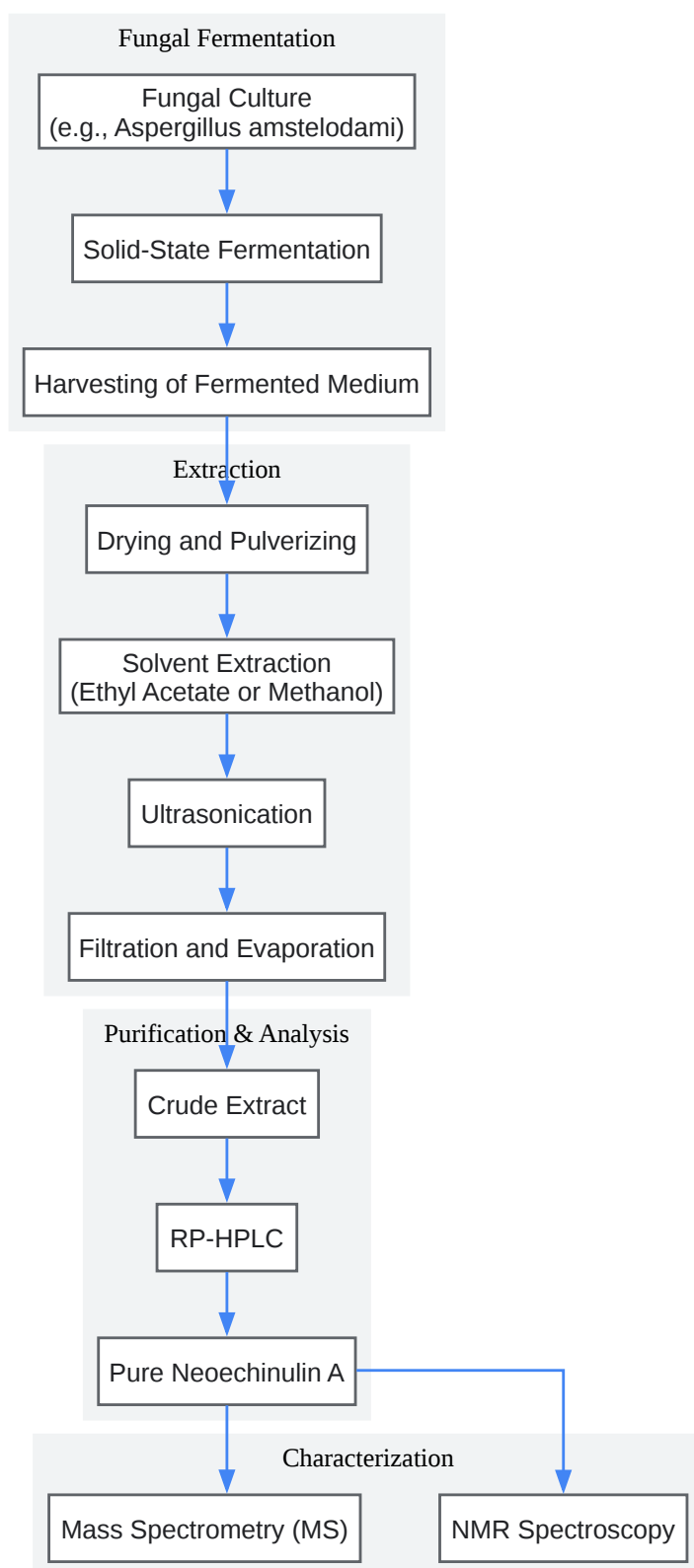
Structural Characterization

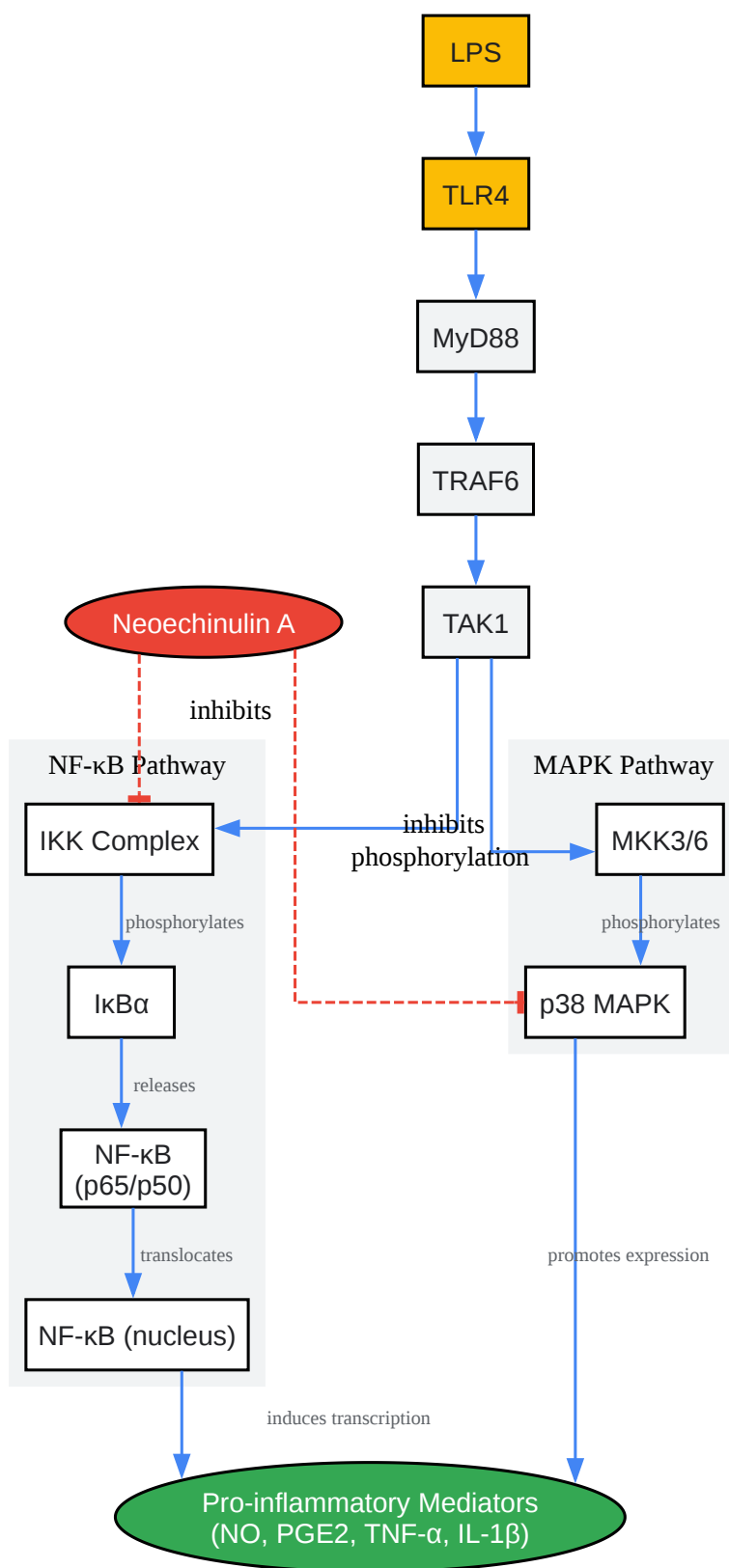
The purified compound is subjected to spectroscopic analysis to confirm its identity as **Neoechinulin A**.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the detailed chemical structure of the molecule.

Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by **Neoechinulin A** and a typical experimental workflow for its isolation.





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